

# Spectroscopic Profile of 4-Methylthiophene-2-ylmethanol: A Technical Guide

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## Compound of Interest

Compound Name: 4-METHYLTHIOPHENE 2-YLMETHANOL

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This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylthiophene-2-ylmethanol (CAS No. 74395-18-9), a valuable building block in organic synthesis.<sup>[1][2][3][4][5]</sup> This document is intended to be a core resource, presenting key spectroscopic data in a structured format, outlining detailed experimental protocols, and illustrating the synthetic workflow.

## Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 4-methylthiophene-2-ylmethanol. This information is critical for the identification and characterization of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~6.9-7.1	m	2H	Thiophene ring protons
~4.7	s	2H	-CH <sub>2</sub> OH
~2.2	s	3H	-CH <sub>3</sub>
~1.5-2.5	br s	1H	-OH

Note: Predicted values are based on the analysis of similar thiophene derivatives. Actual experimental values may vary slightly.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~145	C-S (C2)
~138	C-CH <sub>3</sub> (C4)
~125	Thiophene ring CH
~123	Thiophene ring CH
~60	-CH <sub>2</sub> OH
~15	-CH <sub>3</sub>

Note: Predicted values are based on the analysis of similar thiophene derivatives. Actual experimental values may vary slightly.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Interpretation
~3300-3400 (broad)	O-H stretch (alcohol)
~2850-2960	C-H stretch (aliphatic)
~1500-1600	C=C stretch (thiophene ring)
~1000-1100	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
~128	[M] <sup>+</sup> (Molecular ion)
~111	[M-OH] <sup>+</sup>
~97	[M-CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of 4-methylthiophene-2-ylmethanol are provided below. These methodologies are based on standard organic chemistry techniques and analysis of related compounds.

### Synthesis of 4-Methylthiophene-2-ylmethanol

A common and effective method for the synthesis of 4-methylthiophene-2-ylmethanol is the reduction of 4-methylthiophene-2-carboxaldehyde.

Materials:

- 4-Methylthiophene-2-carboxaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH) or Ethanol (EtOH)

- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

**Procedure:**

- Dissolve 4-methylthiophene-2-carboxaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride portion-wise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Remove the solvent under reduced pressure.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel to obtain pure 4-methylthiophene-2-ylmethanol.

## Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform

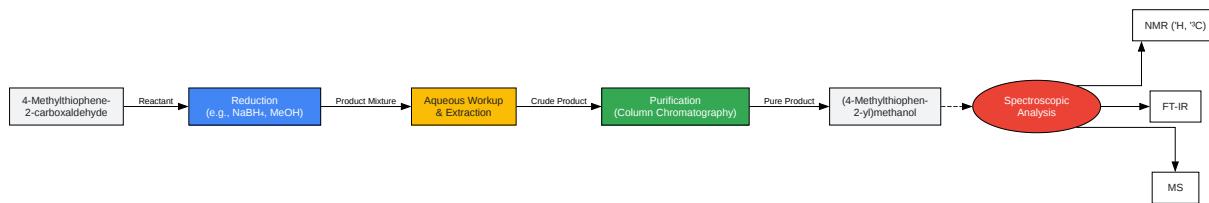
(CDCl<sub>3</sub>) or another suitable deuterated solvent, with tetramethylsilane (TMS) used as an internal standard.

**Fourier-Transform Infrared (FT-IR) Spectroscopy:** IR spectra are generally obtained using an FT-IR spectrometer. The sample can be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

**Mass Spectrometry (MS):** Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.

## Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of 4-methylthiophene-2-ylmethanol.



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### Synthesis and Characterization Workflow

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## References

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